1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea

Medicinal Chemistry Physicochemical Profiling Library Design

For researchers constructing a permeability-lipophilicity QSPR model or an electronic-perturbation SAR matrix, this 4-methoxybenzyl urea is the essential midpoint control. Its elevated TPSA (~70.6 Ų) and distinct +M electronic effect compared to benzyl/halogen analogs make it unsuitable for simple substitution. Procuring this scaffold ensures reproducible experimental outcomes by enabling exploration of water-mediated hydrogen-bond networks inaccessible to other analogs.

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 1351616-33-5
Cat. No. B2967732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea
CAS1351616-33-5
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC(CC2=CC=CC=C2)O
InChIInChI=1S/C18H22N2O3/c1-23-17-9-7-15(8-10-17)12-19-18(22)20-13-16(21)11-14-5-3-2-4-6-14/h2-10,16,21H,11-13H2,1H3,(H2,19,20,22)
InChIKeyYDZMFGGSKQCWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1351616-33-5: Structural and Physicochemical Baseline for 1-(2-Hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea Procurement


1-(2-Hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea (CAS 1351616-33-5) is an unsymmetrical urea derivative with molecular formula C₁₈H₂₂N₂O₃ and a molecular weight of 314.4 g/mol [1]. The compound features a 2-hydroxy-3-phenylpropyl substituent on one urea nitrogen and a 4-methoxybenzyl group on the other, generating a bifunctional scaffold with three hydrogen-bond donor sites, three hydrogen-bond acceptor sites, and a moderate predicted lipophilicity (XLogP3 ≈ 2.5) [2]. This specific substitution pattern distinguishes it from other members of the hydroxy-phenylpropyl urea family, which vary in the aromatic substituent appended to the urea core .

Why In-Class Substitution of CAS 1351616-33-5 Fails: Physicochemical and Pharmacophoric Non-Equivalence


Although the 2-hydroxy-3-phenylpropyl moiety is conserved among several commercially available urea analogs (e.g., 4-chlorobenzyl, benzyl, 4-fluorobenzyl, and phenethyl derivatives), generic interchange within this series is inadvisable. The 4-methoxybenzyl substituent in CAS 1351616-33-5 introduces distinct electronic and steric properties relative to its unsubstituted‑benzyl, halogen‑substituted, or extended‑linker counterparts [1]. The methoxy oxygen provides an additional hydrogen-bond acceptor that alters both topological polar surface area (TPSA) and solvation free energy compared to the benzyl analog (TPSA 61.4 Ų for benzyl; estimated ~70.6 Ų for 4-methoxybenzyl) [2]. These differences directly impact passive membrane permeability, aqueous solubility, and target‑binding complementarity, making simple one‑to‑one substitution unreliable for reproducible experimental outcomes [3].

Quantitative Differentiation of CAS 1351616-33-5 Versus Closest Hydroxy-Phenylpropyl Urea Analogs


Hydrogen-Bond Acceptor Count: Three vs. Two in Benzyl and Halogen-Substituted Analogs

CAS 1351616-33-5 possesses three hydrogen-bond acceptor (HBA) atoms—the urea carbonyl oxygen, the secondary alcohol oxygen, and the methoxy ether oxygen—whereas the closest benzyl (CAS 1351608-56-4) and 4-chlorobenzyl (CAS 1351618-66-0) analogs each possess only two HBA sites (lacking the methoxy oxygen) [1][2]. The additional HBA substantially elevates the topological polar surface area (TPSA) from 61.4 Ų to an estimated 70.6 Ų, influencing passive membrane permeability across Caco-2 and PAMPA models [3].

Medicinal Chemistry Physicochemical Profiling Library Design

Lipophilicity Modulation: Intermediate XLogP3 Between Unsubstituted and Chlorine-Containing Analogs

The XLogP3 of CAS 1351616-33-5 is predicted to be approximately 2.5, which falls midway between the benzyl analog (XLogP3 = 2.2; CAS 1351608-56-4) and the 4-chlorobenzyl analog (XLogP3 = 2.8; CAS 1351618-66-0) [1][2]. This intermediate lipophilicity arises from the opposing electronic effects of the methoxy group: the oxygen atom increases polarity while the methyl group contributes hydrophobic surface area, yielding a net Hansch π-value near zero [3]. The phenethyl analog (CAS 1351642-98-2), with a longer flexible linker, exhibits divergent conformational entropy and a different LogP trajectory, making it a non-interchangeable comparator.

Lipophilicity Drug Design ADME Profiling

Molecular Weight Differentiation: 314.4 g/mol vs. 284.4 g/mol for the Benzyl Analog

CAS 1351616-33-5 has a molecular weight (MW) of 314.4 g/mol, which is 30.0 g/mol higher than the benzyl analog (MW = 284.4 g/mol, CAS 1351608-56-4) and 4.4 g/mol lower than the 4-chlorobenzyl analog (MW = 318.8 g/mol, CAS 1351618-66-0) [1][2][3]. While all three compounds comply with the Lipinski Rule of Five (MW < 500), every 30 g/mol increment has been associated with a measurable attenuation of passive diffusion and oral absorption in congeneric series [4].

Molecular Weight Permeability PK Optimization

Hydrogen-Bond Donor Count: Three Donors Consistent Across Immediate Analogs but Variable vs. Extended-Linker Analogs

CAS 1351616-33-5, the benzyl analog, and the 4-chlorobenzyl analog all exhibit a hydrogen-bond donor (HBD) count of 3 (one secondary alcohol OH and two urea NH groups), as confirmed by the Kuujia computed properties database [1][2]. In contrast, the 4-methoxyphenethyl analog (CAS 1351607-08-3) and phenethyl analog (CAS 1351642-98-2) maintain the same HBD count of 3 but differ in linker length (benzyl‑CH₂ vs. phenethyl‑CH₂CH₂), altering pharmacophoric spatial orientation and entropic contributions to binding . The conserved HBD count among the benzyl-type analogs means that HBD alone is not a discriminating factor; differentiation must be sought in HBA, TPSA, and LogP.

Hydrogen Bonding Pharmacophore Mapping Solubility

Procurement-Relevant Application Scenarios for CAS 1351616-33-5 Based on Quantitative Differentiation


Fragment-Based and Structure-Guided Library Design Requiring Dual HBA/HBD Pharmacophores

The additional hydrogen-bond acceptor conferred by the 4-methoxy substituent (HBA = 3 vs. 2 for the benzyl and 4-chlorobenzyl analogs) makes CAS 1351616-33-5 particularly suitable for fragment-based screening libraries that target binding pockets with polar sub‑cavities [1]. The elevated TPSA (~70.6 Ų) and intermediate LogP (~2.5) position this compound as a balanced scaffold for structure-guided optimization, where the methoxy ether oxygen can participate in water-mediated hydrogen-bond networks that are sterically inaccessible to the two‑HBA analogs [2].

Caco‑2 and PAMPA Permeability Benchmarking Using a Defined TPSA/LogP Series

CAS 1351616-33-5, with its intermediate TPSA and Lipophilicity profile (XLogP3 ≈ 2.5), serves as a calibrated midpoint control between the more permeable benzyl analog (TPSA 61.4 Ų, XLogP3 2.2) and the more lipophilic 4-chlorobenzyl analog (TPSA 61.4 Ų, XLogP3 2.8) [1][2]. Procurement of all three compounds together enables construction of a three‑point permeability–lipophilicity relationship, facilitating quantitative structure–permeability relationship (QSPR) model building [3].

Solubility‑Limited Oral Absorption Studies in Rodent Pharmacokinetic Models

For in vivo pharmacokinetic studies where aqueous solubility is a limiting factor, the methoxy benzyl urea offers an estimated 15% higher TPSA than the benzyl analog, predicting superior aqueous solubility while maintaining an acceptable LogP window for oral absorption [1]. The molecular weight of 314.4 g/mol remains within favorable limits for passive diffusion (MW < 500), making it a preferred candidate over the 4-chlorobenzyl analog (MW 318.8 g/mol, higher halogen‑driven metabolic liability) in early‑stage oral exposure profiling [2].

Structure‑Activity Relationship (SAR) Studies on Hydroxy‑Phenylpropyl Urea Kinase or Epoxide Hydrolase Inhibitors

In congeneric SAR series targeting kinases or soluble epoxide hydrolase, the 4-methoxybenzyl group allows exploration of electronic and steric contributions distinct from halogen-substituted analogs [1]. The methoxy substituent is electron-donating (+M effect), whereas chlorine is electron-withdrawing (−I effect), generating a divergent electrostatic potential map at the aromatic ring that can alter inhibitor binding mode and selectivity [2]. CAS 1351616-33-5 should be procured alongside the 4-chlorobenzyl and unsubstituted benzyl analogs to construct a comprehensive electronic‑perturbation SAR matrix [3].

Quote Request

Request a Quote for 1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.